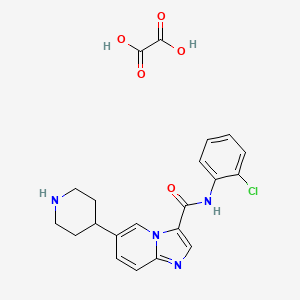
LDN-211904 オキサレート
概要
説明
LDN-211904 オキサレートは、EphB3 受容体チロシンキナーゼの強力かつ選択的な阻害剤です。この化合物は、特に癌治療の分野において、科学研究において大きな可能性を示しています。 この化合物は、高い代謝安定性と特定の細胞経路を阻害する効果で知られています .
科学的研究の応用
LDN-211904 oxalate has a wide range of applications in scientific research:
Cancer Research: It is used to inhibit the EphB3 receptor, which plays a crucial role in the progression of colorectal cancer.
Neurodevelopment Studies: LDN-211904 oxalate is used as a molecular probe to study the function and signaling pathways of EphB3 receptors, especially in the nervous system during neurodevelopment and adulthood.
Pharmacological Research: The compound’s high metabolic stability makes it a valuable tool for studying drug metabolism and pharmacokinetics.
作用機序
LDN-211904 オキサレートは、EphB3 受容体チロシンキナーゼを阻害することによってその効果を発揮します。この阻害は、下流のシグナル伝達分子のリン酸化を阻害し、癌細胞の増殖と生存を促進する細胞経路を阻害します。 この化合物は、マウス肝ミクロソームにおいても良好な代謝安定性を示し、in vivoでの有効性を高めています .
類似の化合物との比較
LDN-211904 オキサレートは、EphB3 阻害剤としての高い選択性と効力により、ユニークな化合物です。類似の化合物には以下のようなものがあります。
N-(2-クロロフェニル)-6-(ピペリジン-4-イル)イミダゾ[1,2-a]ピリジン-3-カルボキサミド: 同様の構造を持つが、異なる置換基を持つ別の EphB3 阻害剤.
MeOSuc-Ala-Ala-Pro-Val-pNA: 同じ受容体を標的とするが、異なる作用機序を持つ化合物.
LDN-211904 オキサレートは、高い選択性、代謝安定性、および癌治療における薬剤耐性を克服する効果を組み合わせているため、他の化合物と比べて優れています .
準備方法
LDN-211904 オキサレートの合成は、2-クロロアニリン基を維持し、ピラゾールと [1,5-a] ピリジンの 5 位にフェニルまたは小さな電子供与基を導入することを含みます . 具体的な合成経路と工業的生産方法は、機密情報であり、公開文献では広く公開されていません。
化学反応の分析
LDN-211904 オキサレートは、その構造中の反応性基の存在により、主に置換反応を起こします。これらの反応で使用される一般的な試薬には、さまざまなハロゲン化剤と求核剤が含まれます。 これらの反応から生成される主な生成物は、一般的に官能基が修飾された元の化合物の誘導体です .
科学研究における用途
LDN-211904 オキサレートは、科学研究において幅広い用途があります。
癌研究: 大腸癌の進行に重要な役割を果たす EphB3 受容体を阻害するために使用されます。
神経発達研究: LDN-211904 オキサレートは、特に神経発達および成人の神経系における EphB3 受容体の機能とシグナル伝達経路を研究するための分子プローブとして使用されます.
類似化合物との比較
LDN-211904 oxalate is unique due to its high selectivity and potency as an EphB3 inhibitor. Similar compounds include:
N-(2-chlorophenyl)-6-(piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide: Another EphB3 inhibitor with a similar structure but different substituents.
MeOSuc-Ala-Ala-Pro-Val-pNA: A compound targeting the same receptor but with a different mechanism of action.
LDN-211904 oxalate stands out due to its combination of high selectivity, metabolic stability, and effectiveness in overcoming drug resistance in cancer treatment .
生物活性
N-(2-Chlorophenyl)-6-piperidin-4-ylimidazo[1,2-a]pyridine-3-carboxamide; oxalic acid (commonly referred to as LDN-211904) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C19H19ClN4O
- Molecular Weight : 354.84 g/mol
- CAS Number : 1198408-39-7
The structure includes a piperidine ring, an imidazo[1,2-a]pyridine moiety, and a carboxamide group, which contribute to its biological activity.
LDN-211904 has been identified as a selective inhibitor of the EphB3 receptor tyrosine kinase. This inhibition is crucial as Eph receptors are involved in various cellular processes such as cell adhesion, migration, and proliferation. The modulation of EphB3 activity can influence pathways related to cancer progression and neurodegenerative diseases.
Key Mechanisms:
- Inhibition of Kinase Activity : LDN-211904 selectively inhibits EphB3 phosphorylation, impacting downstream signaling pathways that regulate cell growth and survival.
- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro, particularly in models of breast cancer.
Antitumor Effects
Research indicates that LDN-211904 exhibits potent antitumor activity against various cancer cell lines. For instance, studies have demonstrated significant reductions in cell viability and proliferation rates in breast cancer models treated with this compound.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MDA-MB-231 (Breast) | 5.0 | Significant growth inhibition |
| HeLa (Cervical) | 7.0 | Moderate cytotoxicity observed |
| A549 (Lung) | 6.5 | Reduced migration capacity |
Neuroprotective Properties
In addition to its antitumor effects, LDN-211904 has been investigated for potential neuroprotective properties. Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage, making it a candidate for treating neurodegenerative disorders.
Case Studies
- Breast Cancer Model : In a controlled study involving MDA-MB-231 cells, treatment with LDN-211904 resulted in a dose-dependent decrease in cell viability. The study noted an IC50 value of 5 µM, indicating effective inhibition at low concentrations.
- Neurodegenerative Disease Research : A recent investigation into the neuroprotective effects of LDN-211904 showed that it could mitigate apoptosis in neuronal cultures exposed to oxidative stress, suggesting its potential utility in conditions like Alzheimer's disease.
特性
IUPAC Name |
N-(2-chlorophenyl)-6-piperidin-4-ylimidazo[1,2-a]pyridine-3-carboxamide;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O.C2H2O4/c20-15-3-1-2-4-16(15)23-19(25)17-11-22-18-6-5-14(12-24(17)18)13-7-9-21-10-8-13;3-1(4)2(5)6/h1-6,11-13,21H,7-10H2,(H,23,25);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBJGLKPAQMCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN3C(=NC=C3C(=O)NC4=CC=CC=C4Cl)C=C2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















